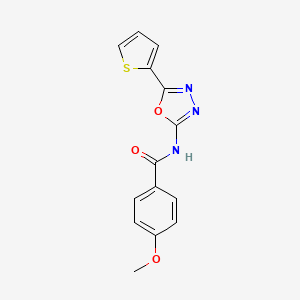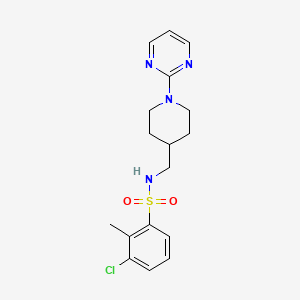![molecular formula C19H29N3O2S B2439774 3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide CAS No. 2415468-74-3](/img/structure/B2439774.png)
3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known as DT-13, and its molecular formula is C17H25N3O2S. DT-13 is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action has been studied in detail.
Mecanismo De Acción
DT-13 exerts its effects through various mechanisms of action, including the inhibition of the PI3K/Akt/mTOR signaling pathway, the activation of the JNK pathway, and the modulation of oxidative stress. The inhibition of the PI3K/Akt/mTOR signaling pathway leads to the induction of apoptosis in cancer cells, while the activation of the JNK pathway leads to neuroprotection. The modulation of oxidative stress by DT-13 has been found to be beneficial in various conditions, including liver injury and Alzheimer's disease.
Biochemical and Physiological Effects:
DT-13 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, the inhibition of viral replication, and the modulation of inflammation. DT-13 has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DT-13 has several advantages for lab experiments, including its stability, solubility, and selectivity for specific targets. However, DT-13 also has limitations, including its toxicity and potential side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DT-13, including the development of more potent and selective derivatives, the investigation of its effects in other disease models, and the exploration of its potential as a therapeutic agent. DT-13 may also have applications in other fields, such as agriculture and environmental science, which could be explored in future studies.
Conclusion:
DT-13 is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been synthesized using a specific method, and its mechanism of action has been studied in detail. DT-13 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, and the inhibition of viral replication. Despite its limitations, DT-13 has several advantages for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
DT-13 has been synthesized using a specific method that involves the reaction of 3-dimethylaminobenzoyl chloride with 4-(thiomorpholin-4-yl)oxan-4-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
DT-13 has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antiviral activity. In cancer treatment, DT-13 has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neuroprotection, DT-13 has been found to protect neurons from oxidative stress and improve cognitive function. In antiviral activity, DT-13 has been shown to inhibit the replication of hepatitis B virus.
Propiedades
IUPAC Name |
3-(dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-21(2)17-5-3-4-16(14-17)18(23)20-15-19(6-10-24-11-7-19)22-8-12-25-13-9-22/h3-5,14H,6-13,15H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXGTYVTZACGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide](/img/structure/B2439692.png)
![5-((4-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2439694.png)
![1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2439696.png)
![4-chloro-N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide](/img/structure/B2439697.png)



![N-cyclohexyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2439704.png)
![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2439705.png)
![N-cyclopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2439707.png)
![N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439708.png)


![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2439714.png)